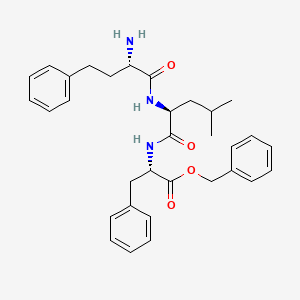![molecular formula C27H26N2O5 B14051708 4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, an oxoacetamido group, and a dimethyl-4-oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylboronic acid, Grignard reagents, and various organic bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution can occur at the biphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl group but lacks the oxoacetamido and dimethyl-4-oxobutanoic acid moieties.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H26N2O5 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxo-4-[4-[[[2-oxo-2-(4-phenylphenyl)acetyl]amino]methyl]anilino]butanoic acid |
InChI |
InChI=1S/C27H26N2O5/c1-27(2,26(33)34)16-23(30)29-22-14-8-18(9-15-22)17-28-25(32)24(31)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,30)(H,33,34) |
Clave InChI |
RWTVQDPQZHPKSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)NC1=CC=C(C=C1)CNC(=O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
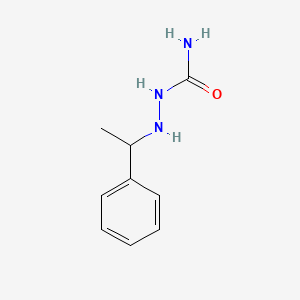
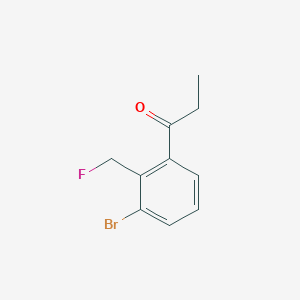
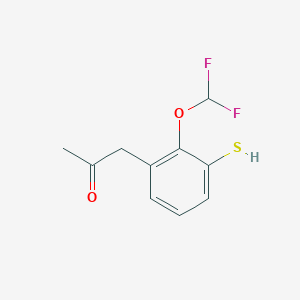

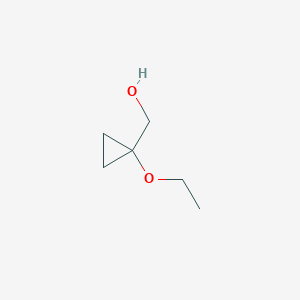


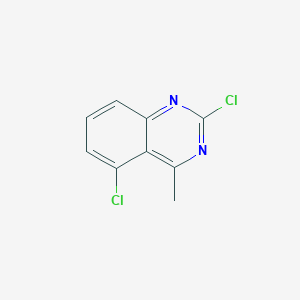

![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)

